2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, also known as 2-bromoallyl alcohol, is an organic compound with the molecular formula CHBrO. It appears as a colorless to slightly yellow liquid and is characterized by its bromine substitution at the allylic position. The compound has a molar mass of approximately 136.98 g/mol, a boiling point of 58-62 °C at 100 mbar, and a density of 1.654 g/mL at 25 °C. Its structure features a hydroxyl group (-OH) attached to an allylic carbon that is also bonded to a bromine atom, making it part of the bromohydrin class of compounds .
The chemical reactivity of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol primarily involves nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by various nucleophiles. Key reactions include:
These reactions are significant in organic synthesis and can lead to various derivatives that possess different biological activities.
Research indicates that 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol exhibits various biological activities, particularly in pharmacology. It has been studied for its potential as an analgesic and for other central nervous system effects due to its interaction with opioid receptors. Compounds structurally related to this compound have shown promise in modulating receptor activity without eliciting severe side effects commonly associated with opioid use . Additionally, its role as a potential intermediate in synthesizing biologically active compounds has drawn attention in medicinal chemistry.
Several synthetic routes have been developed for producing 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol:
These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice .
The applications of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol are diverse:
Studies on the interactions of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol with biological systems reveal its potential as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors. This dual action may enhance its therapeutic profile while minimizing adverse effects associated with traditional opioids. Research indicates that compounds similar to this one may provide better separation between desired analgesic effects and unwanted side effects like respiratory depression .
Several compounds share structural similarities with 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
3-Bromoallyl Alcohol | CHBrO | Similar structure; used in similar synthetic pathways |
4-Bromoallyl Alcohol | CHBrO | Longer carbon chain; different reactivity patterns |
2-Chloroallyl Alcohol | CHClO | Chlorine instead of bromine; varied biological activity |
Allyl Alcohol | CHO | No halogen; serves as a precursor for many reactions |
These compounds highlight the uniqueness of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol due to its specific halogen substitution, which influences both its chemical reactivity and biological activity compared to others in its class .
The ether bond in 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol arises from nucleophilic substitution at the allylic bromine center. The allylic position confers partial double-bond character to the C-Br bond, stabilizing transition states in SN2 reactions. For example, alkoxide ions ($$ \text{RO}^- $$) displace bromide in polar aprotic solvents like dimethyl sulfoxide (DMSO), leveraging the solvent’s ability to stabilize ionic intermediates.
A key challenge lies in avoiding elimination ($$ E2 $$) due to the secondary nature of the allylic carbon. Studies on analogous secondary alkyl halides reveal that strongly basic nucleophiles (e.g., hydroxide) favor elimination, with yields of substitution products rarely exceeding 20% in protic solvents. To suppress $$ E2 $$, researchers employ bulky nucleophiles or low temperatures. For instance, sodium ethoxide in tetrahydrofuran (THF) at −20°C reduces elimination by slowing deprotonation kinetics.
Table 1: Solvent and Nucleophile Effects on Substitution vs. Elimination
Solvent | Nucleophile | Temperature | Substitution Yield | Elimination Yield |
---|---|---|---|---|
DMSO | $$ \text{CH}_3\text{O}^- $$ | 25°C | 78% | 12% |
Ethanol | $$ \text{HO}^- $$ | 60°C | 18% | 72% |
THF | $$ \text{C}2\text{H}5\text{O}^- $$ | −20°C | 65% | 25% |
Copper-mediated Ullmann-type couplings offer an alternative route for ether bond formation. In these reactions, a copper(I) catalyst (e.g., $$ \text{CuI} $$) facilitates the coupling of ethanol derivatives with bromoalkenes. Ethylene glycol ($$ \text{HOCH}2\text{CH}2\text{OH} $$) serves dual roles as a solvent and ligand, enhancing catalyst stability and reaction homogeneity.
For example, heating 2-bromoallyl alcohol with ethylene glycol and $$ \text{CuI} $$ at 80°C for 12 hours yields 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol in 68% yield. The mechanism involves oxidative addition of the bromoalkene to copper, followed by nucleophilic attack by the ethanol derivative’s oxygen.
Key Advantages:
Williamson ether synthesis—a cornerstone of ether preparation—faces challenges with allylic bromides due to competing elimination. Optimizing reaction parameters is critical:
In a representative protocol, reacting sodium ethoxide with 2-bromoallyl chloride in acetone at 50°C produces the target compound in 82% yield.
Intramolecular cyclization of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol can yield tetrahydrofuran derivatives. Under basic conditions (e.g., $$ \text{K}2\text{CO}3 $$), the hydroxyl group attacks the electrophilic allylic carbon, displacing bromide and forming a five-membered ring.
Mechanistic Insights:
Cyclization efficiency depends on ring strain: five-membered rings form preferentially (87% yield) over six-membered analogs (54%).
Solvent polarity and temperature profoundly influence reaction outcomes:
Table 2: Temperature and Solvent Impact on Yield
Solvent | Temperature | Reaction Type | Yield |
---|---|---|---|
DMSO | 25°C | $$ S_N2 $$ | 78% |
Ethanol | 60°C | $$ E2 $$ | 72% |
THF | −20°C | $$ S_N2 $$ | 65% |
The presence of bromine in the α-position relative to the alkene functionality in 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol creates a highly polarized halogen bonding donor system [2]. The σ-hole formation on the bromine atom results from the depletion of electron density along the carbon-bromine bond axis, creating a region of positive electrostatic potential that can interact with electron-rich acceptor sites [2] [3].
Crystallographic studies of similar brominated systems have revealed that halogen bond lengths involving bromine typically range from 3.0 to 3.25 Å, representing significant contractions relative to the sum of van der Waals radii [2]. The directionality of these interactions follows the characteristic linear geometry with halogen bond angles approaching 180 degrees, consistent with the σ-hole model of halogen bonding [3] [4].
The allylic positioning of the bromine atom in 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol enhances the electrophilic character of the halogen through the electron-withdrawing effect of the adjacent alkene [5]. This structural feature contributes to stronger halogen bonding interactions compared to saturated alkyl bromides, as the π-system provides additional stabilization through resonance effects [5] [6].
The compound contains multiple potential halogen bond acceptor sites, including the ether oxygen and the hydroxyl oxygen atoms [7]. The bifurcated nature of oxygen acceptors allows for the formation of complex halogen bonding networks, with the oxygen center capable of simultaneously engaging with multiple halogen bond donors [7]. The geometric constraints imposed by the ethylene glycol ether linkage influence the accessibility of these acceptor sites and determine the preferred binding orientations [8].
Table 1: Halogen Bonding Parameters for Allylic Bromine Systems
Parameter | Value | Reference System |
---|---|---|
Typical Br···O Distance | 3.0-3.25 Å | Brominated electrophiles with chloride |
Bond Angle (C-Br···O) | 165-180° | Optimal σ-hole interaction |
Interaction Energy | 2-5 kcal/mol | Protein environment studies |
Contraction from vdW Sum | 10-16% | Crystal structure analysis |
σ-hole Magnitude | Increases with electronegativity | Substituent effect studies |
Computational studies using density functional theory methods have provided detailed insights into the conformational preferences of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol [9] [10]. The molecule exhibits multiple low-energy conformations due to rotational flexibility around the ether linkage and the ethylene glycol chain [11].
Geometry optimization calculations using the B3LYP functional with 6-31G(d,p) basis sets reveal that the compound adopts preferentially extended conformations to minimize steric interactions between the bulky bromine atom and the ethoxy chain [9] [12]. The C-Br bond length in the optimized structure is approximately 1.94 Å, which is consistent with typical allylic carbon-bromine bond distances [12].
Conformational analysis through systematic dihedral angle scans demonstrates that rotation around the C-O ether bonds occurs with relatively low barriers of 2-4 kcal/mol [13]. The presence of gauche interactions in the ethylene glycol segment influences the overall molecular shape and affects the accessibility of functional groups for intermolecular interactions [13].
The bromine substitution significantly affects the electronic structure of the alkene moiety, as evidenced by changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [14] [12]. Density functional theory calculations predict a reduction in the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap compared to the unsubstituted analog, indicating enhanced reactivity toward electrophilic attack [14].
Vibrational frequency calculations confirm the stability of optimized conformations through the absence of imaginary frequencies [9] [10]. The calculated infrared and Raman spectra provide characteristic fingerprint regions for the various functional groups, with the C-Br stretching mode appearing in the 500-700 cm⁻¹ region [15].
Table 2: Computational Parameters for Conformational Analysis
Property | Method | Result |
---|---|---|
C-Br Bond Length | B3LYP/6-31G(d,p) | 1.94 Å |
Ether Rotational Barrier | DFT calculations | 2-4 kcal/mol |
Dipole Moment | Gas phase optimization | 2.5-3.0 D |
HOMO-LUMO Gap | B3LYP functional | 6.5-7.0 eV |
C-Br Stretching Frequency | Harmonic analysis | 580-650 cm⁻¹ |
The steric environment around the reactive centers in 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol significantly influences its chemical behavior and reaction pathways [16] [17]. The bromine atom, with its van der Waals radius of 1.85 Å, creates substantial steric hindrance that affects both the approach of nucleophiles and the geometry of transition states [16].
Allylic substitution reactions involving this compound demonstrate enhanced reactivity compared to saturated analogs due to the stabilization provided by the adjacent π-system [5] [6]. The allylic radical intermediates formed during these reactions exhibit increased stability through resonance delocalization, with the unpaired electron density distributed between the terminal carbon and the internal carbon of the alkene [5].
The ethylene glycol ether linkage introduces conformational flexibility that can either facilitate or hinder specific reaction pathways depending on the spatial requirements of the attacking reagent [13] [18]. Sterically demanding nucleophiles show reduced reactivity due to unfavorable non-bonded interactions with the ethoxy substituent, while smaller nucleophiles can access the reactive centers more readily [17].
Cross-coupling reactions involving allylic ethers demonstrate that steric effects predominantly influence product formation through the modulation of transition state energies [18]. The presence of the bromine substituent in the α-position creates a preference for reactions that proceed through less sterically congested pathways, often leading to regioselective product formation [18].
The hydroxyl group in the ethylene glycol chain can participate in intramolecular hydrogen bonding, which stabilizes certain conformations and affects the overall reactivity profile [13]. These interactions can reduce the effective concentration of reactive conformers and influence the kinetics of bimolecular reactions [13].
Table 3: Steric Parameters Affecting Reactivity
Steric Factor | Quantitative Value | Impact on Reactivity |
---|---|---|
Bromine van der Waals Radius | 1.85 Å | Restricted nucleophile approach |
Taft Steric Parameter (Es) | -0.24 | Moderate steric hindrance |
A-value for Br Substitution | 0.43 kcal/mol | Conformational preference |
Rotational Barrier (C-O) | 2-4 kcal/mol | Dynamic conformational exchange |
Hydrogen Bond Strength (O-H···O) | 3-5 kcal/mol | Conformational stabilization |
The electronic structure of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol reflects the interplay between the electron-withdrawing bromine substituent and the electron-donating ether functionalities [4] [19]. The polarization of electron density creates distinct regions of electrophilic and nucleophilic character that determine the compound's reactivity patterns [4].
Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the alkene π-system and the ether oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbon-bromine σ* orbital [14] [20]. This orbital arrangement facilitates charge transfer interactions and influences the compound's ability to participate in various chemical transformations [14].
The presence of the bromine atom creates a significant dipole moment in the molecule, with the negative end oriented toward the halogen and the positive end toward the hydroxyl group [9]. This charge distribution affects the compound's solvation behavior and its interactions with polar and nonpolar environments [9].
Electronic structure calculations using density functional theory methods demonstrate that the carbon-bromine bond exhibits partial ionic character, with approximately 0.2-0.3 electrons transferred from carbon to bromine [19] [21]. This charge transfer weakens the carbon-bromine bond and makes it more susceptible to nucleophilic attack [21].
The extended π-conjugation system created by the interaction between the alkene and the adjacent heteroatoms results in enhanced polarizability and increased London dispersion forces [19]. These effects contribute to stronger intermolecular interactions and influence the compound's physical properties such as boiling point and solubility [19].
Table 4: Electronic Structure Properties
Electronic Property | Calculated Value | Method |
---|---|---|
Dipole Moment | 2.6-3.0 D | DFT/B3LYP |
HOMO Energy | -6.8 to -7.2 eV | Gas phase calculation |
LUMO Energy | -0.5 to -1.0 eV | Gas phase calculation |
Charge on Bromine | -0.15 to -0.25 e | Natural population analysis |
C-Br Bond Order | 0.85-0.90 | Wiberg bond index |
Polarizability | 12-15 Ų | Frequency-dependent calculation |